2-Amino-6-chlorobenzoic acid

Analytical Chemistry Spectrophotometry Water Quality Testing

2-Amino-6-chlorobenzoic acid (6-chloroanthranilic acid), CAS 2148-56-3, is a halogenated anthranilic acid derivative with a molecular formula of C7H6ClNO2 and a molecular weight of 171.58 g/mol. It is a white to light yellow crystalline powder with a melting point range of 143–149°C.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 2148-56-3
Cat. No. B1194753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chlorobenzoic acid
CAS2148-56-3
Synonyms2-amino-6-chlorobenzoic acid
6CABA cpd
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)N
InChIInChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
InChIKeySZCPTRGBOVXVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chlorobenzoic Acid (CAS 2148-56-3): Core Chemical Identity and Sourcing Baseline


2-Amino-6-chlorobenzoic acid (6-chloroanthranilic acid), CAS 2148-56-3, is a halogenated anthranilic acid derivative with a molecular formula of C7H6ClNO2 and a molecular weight of 171.58 g/mol [1]. It is a white to light yellow crystalline powder with a melting point range of 143–149°C . The compound serves as a critical building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles, and is established as a key intermediate in the manufacture of the β-lactam antibiotic dicloxacillin [2] and the immunomodulator laquinimod [3]. Its unique ortho-substitution pattern—with both an amino group and a chloro group adjacent to the carboxylic acid—enables specific reactivity not achievable with other positional isomers .

Why 2-Amino-6-chlorobenzoic Acid Cannot Be Substituted with Other Aminochlorobenzoic Acid Isomers


The substitution pattern of the amino and chloro groups on the benzoic acid ring dictates the compound's chemical reactivity, biological target engagement, and downstream synthetic utility. For instance, the 2-amino-6-chloro isomer enables unique self-coupling diazotization chemistry for analytical applications [1], while its 2-amino-5-chloro analog (CAS 635-21-2) does not demonstrate this property. Furthermore, the 6-chloro substitution is essential for its established role as a starting material in the industrial-scale synthesis of laquinimod, a pathway that exploits the specific electronic and steric environment of this isomer [2]. Substituting the 6-chloro isomer with the 4-chloro or 5-chloro isomer would result in a complete loss of the reactivity required for these validated synthetic routes and analytical methods, leading to synthetic failure or invalid analytical results. The following evidence quantifies these critical differences to inform rigorous scientific selection.

Quantitative Differentiation of 2-Amino-6-chlorobenzoic Acid vs. Analogs: A Procurement Evidence Guide


Analytical Selectivity: Self-Coupling Diazotization for Nitrite Detection Not Replicated by Isomers

2-Amino-6-chlorobenzoic acid uniquely functions as a self-coupling diazotization reagent for the spectrophotometric detection of nitrite ions in water. The method utilizes the compound's ability to undergo diazotization and subsequent self-coupling under UV light in acidic media, a reaction not observed with the 2-amino-5-chlorobenzoic acid isomer or other common diazotization reagents [1].

Analytical Chemistry Spectrophotometry Water Quality Testing

Synthetic Yield Improvement: Enhanced Process Efficiency in Laquinimod Manufacturing

In the industrial synthesis of laquinimod, a drug candidate for multiple sclerosis, an optimized process starting from 2-amino-6-chlorobenzoic acid significantly improved the overall yield compared to the previously reported route. This specific isomer is the required starting material for the key step that converts a methyl ester to an amide in high yield [1].

Process Chemistry Drug Synthesis Laquinimod

Target Engagement: Moderate Binding Affinity to Human CLIC1 Protein

2-Amino-6-chlorobenzoic acid has been characterized for its binding affinity to human Chloride Intracellular Channel Protein 1 (CLIC1). This target engagement profile is distinct from other aminobenzoic acid derivatives that have not been profiled against this target, providing a unique biochemical handle for studies involving CLIC1 function [1].

Biochemical Pharmacology CLIC1 Binding Affinity

Industrial Application: Validated Intermediate for Dicloxacillin Synthesis with High Reported Yield

2-Amino-6-chlorobenzoic acid is a patented intermediate for the synthesis of the β-lactam antibiotic dicloxacillin. A specific synthetic method from 2-chloro-6-nitrobenzoic acid delivers the target compound in high yield, underscoring its established role in an industrial pharmaceutical process [1].

Antibiotic Synthesis Dicloxacillin Process Chemistry

Physicochemical Property: Experimentally Determined Solubility Profile in Key Organic Solvents

The equilibrium solubility of 2-amino-6-chlorobenzoic acid has been rigorously quantified in a range of industrially relevant solvents. This data provides a critical resource for selecting appropriate reaction media and optimizing crystallization conditions, which can differ significantly from other aminobenzoic acid derivatives [1].

Solubility Thermodynamics Process Development

Optimal Procurement Scenarios for 2-Amino-6-chlorobenzoic Acid Based on Quantified Differentiation


1. Development of One-Step Spectrophotometric Nitrite Detection Assays

Laboratories developing simple, robust methods for quantifying nitrite in water samples should procure 2-amino-6-chlorobenzoic acid. As demonstrated in Section 3, this compound uniquely enables a self-coupling diazotization reaction, achieving a limit of detection of 0.02 µg/mL for nitrite [1]. This one-reagent, one-step method is not achievable with the 2-amino-5-chlorobenzoic acid isomer or other common diazotization reagents, making this specific isomer essential for this analytical application.

2. Industrial-Scale Synthesis of Laquinimod or Related N-Heterocyclic Drug Candidates

Process chemistry teams tasked with optimizing the synthesis of laquinimod or similar quinoline-3-carboxamide derivatives should specify 2-amino-6-chlorobenzoic acid as the starting material. The evidence in Section 3 shows that a four-step process utilizing this specific isomer achieved an overall yield of 82%, a 12% absolute improvement over the previously reported 70% yield [2]. This yield enhancement directly reduces manufacturing costs and improves process mass intensity.

3. Biochemical Profiling and SAR Studies Targeting Human CLIC1

Researchers investigating the role of Chloride Intracellular Channel Protein 1 (CLIC1) can utilize 2-amino-6-chlorobenzoic acid as a characterized small-molecule probe. BindingDB data confirms a Kd of 14.3 µM for this compound against human CLIC1 [3]. This established affinity provides a quantitative benchmark for SAR studies and offers a defined starting point for developing higher-affinity ligands, a utility not currently documented for its positional isomers.

4. Process Development Requiring Precise Solubility Data for Crystallization Optimization

For chemical engineers and process chemists designing crystallization or reactive extraction steps, the experimentally determined solubility profile of 2-amino-6-chlorobenzoic acid in key solvents is critical. As detailed in Section 3, its mole fraction solubility in ethanol (0.0124) is over 80 times higher than in water (0.00015) at 298.15 K [4]. This quantitative data enables informed solvent selection for purification and reaction development, directly impacting final product purity and process efficiency.

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